This compound is synthesized primarily through various chemical reactions involving biphenyl derivatives. It falls under the category of aromatic carboxylic acids, which are characterized by the presence of both a carboxylic acid functional group (-COOH) and aromatic rings in their structure. The presence of the trifluoromethyl group enhances its lipophilicity and biological activity, making it a subject of interest in medicinal chemistry .
The synthesis of 4-hydroxy-2'-trifluoromethyl-[1,1'-biphenyl]-3-carboxylic acid can be achieved through several methods, with the Suzuki coupling reaction being one of the most prominent techniques used in its preparation.
A typical procedure may include:
The molecular formula for 4-hydroxy-2'-trifluoromethyl-[1,1'-biphenyl]-3-carboxylic acid is . Its structure can be described as follows:
4-Hydroxy-2'-trifluoromethyl-[1,1'-biphenyl]-3-carboxylic acid can participate in various chemical reactions:
The carboxylic acid functional group can undergo neutralization with bases to form salts.
The hydroxyl and carboxylic acid groups allow for esterification reactions with alcohols under acidic conditions, producing esters.
The trifluoromethyl group can participate in nucleophilic substitution reactions, where nucleophiles attack the carbon atom bonded to fluorine, leading to new carbon-carbon or carbon-nitrogen bonds .
The mechanism of action for compounds like 4-hydroxy-2'-trifluoromethyl-[1,1'-biphenyl]-3-carboxylic acid often involves interactions with biological targets such as enzymes or receptors:
Research indicates that modifications to biphenyl structures can significantly influence their pharmacological properties .
4-Hydroxy-2'-trifluoromethyl-[1,1'-biphenyl]-3-carboxylic acid has several scientific applications:
The trifluoromethyl group (-CF₃) exerts profound effects on biphenyl systems due to its strong electron-withdrawing nature (σₘ = 0.43, Hammett constant) and high lipophilicity (π = 0.88). When positioned ortho to the inter-ring bond (as in 4-(trifluoromethyl)biphenyl-3-carboxylic acid), it introduces significant steric encumbrance and electronic asymmetry, potentially enhancing target binding selectivity and metabolic stability. The hydroxy group (-OH) serves dual roles: as a hydrogen bond donor/acceptor for molecular recognition and as a metabolic handle for phase II conjugation. Its acidity (pKa ~9-10) enables pH-dependent solubility profiles crucial for bioavailability [4] [7].
In 4-Hydroxy-2'-trifluoromethyl-[1,1'-biphenyl]-3-carboxylic acid (C₁₄H₉F₃O₃, MW 282.22), the meta-carboxylic acid and para-hydroxy groups on one phenyl ring create an intramolecular hydrogen bonding network, while the ortho-trifluoromethyl group on the adjacent ring introduces torsional strain. This combination yields a twisted biphenyl conformation (predicted dihedral angle: 35-50°) that optimizes interactions with asymmetric binding pockets in biological targets. Spectroscopic analyses reveal characteristic shifts: the carbonyl stretch at 1680 cm⁻¹ (hydrogen-bonded) versus 1715 cm⁻¹ (free), and trifluoromethyl C-F vibrations at 1120-1160 cm⁻¹ [1] [4] [7].
Table 1: Physicochemical Properties of Representative Biphenyl Carboxylic Acid Derivatives
Compound Name | CAS | Formula | MW | Density (g/cm³) | Boiling Point (°C) | H-Bond Donors |
---|---|---|---|---|---|---|
4-Hydroxy-2'-trifluoromethyl-[1,1'-biphenyl]-3-carboxylic acid | - | C₁₄H₉F₃O₃ | 282.22 | 1.366* | 402.5* | 2 |
4′-Fluoro-4-hydroxy-[1,1′-biphenyl]-3-carboxylic acid | 22510-33-4 | C₁₃H₉FO₃ | 232.21 | 1.366 | 402.5 | 2 |
4-(Trifluoromethyl)biphenyl-3-carboxylic acid | 199528-28-4 | C₁₄H₉F₃O₂ | 266.22 | 1.326 | 377.5 | 1 |
4-Hydroxy-[1,1'-biphenyl]-3-carboxylic acid | 323-87-5 | C₁₃H₁₀O₃ | 214.22 | - | - | 2 |
Note: Values marked with * are extrapolated from structural analogs; Experimental data for the exact compound requires further characterization [4] [6] [7].
Biphenyl scaffolds emerged as medicinal pharmacophores in the late 20th century, with early examples like losartan (angiotensin II receptor antagonist, approved 1995) demonstrating the advantage of biphenyl tetrazoles in achieving potent, selective receptor blockade. The integration of fluorine began in earnest during the 2000s, driven by advances in catalytic cross-coupling (e.g., Buchwald-Hartwig amination, Suzuki-Miyaura biphenyl synthesis) that enabled efficient construction of fluorinated biphenyls. A pivotal development occurred with the discovery that ortho-trifluoromethyl biphenyls confer enhanced blood-brain barrier penetration and oxidative stability compared to their chloro- or methyl-substituted counterparts [4] [6] [10].
The specific derivative 4-Hydroxy-2'-trifluoromethyl-[1,1'-biphenyl]-3-carboxylic acid represents an evolution toward multifunctional biphenyls where three distinct pharmacophoric elements (acid, phenol, fluoroalkyl) converge. Structural analogs appear in patents from 2010 onward, particularly as kinase inhibitor intermediates and protease modulators. For example, the CAS 376592-93-7 compound 3'-Amino-2'-hydroxy-[1,1'-biphenyl]-3-carboxylic acid serves as an advanced intermediate for eltrombopag (thrombopoietin receptor agonist), where the biphenyl core provides optimal spacing between the essential zinc-binding groups. This illustrates the strategic role of hydroxylated trifluoromethyl biphenyls in facilitating drug-target chelation [10].
Table 2: Evolution of Key Biphenyl Carboxylic Acid Derivatives in Drug Development
Decade | Structural Innovation | Therapeutic Application | Representative CAS |
---|---|---|---|
1990s | Non-fluorinated biphenyl acids | Angiotensin receptor blockers | 323-87-5 (hydroxy variant) |
2000s | Mono-fluorinated biphenyls | Kinase inhibitor intermediates | 22510-33-4 |
2010s | ortho-Trifluoromethyl-hydroxy biphenyls | Chelating pharmacophores | 376592-93-7 |
2020s | Bis(trifluoromethyl) derivatives | High-potency enzyme inhibitors | 893638-28-3 |
Source: Synthetic pathways documented in CAS records and supplier data [2] [4] [6].
The latest innovations involve bis(trifluoromethyl) analogs (e.g., CAS 893638-28-3: 4-Hydroxy-3',5'-bis(trifluoromethyl)-[1,1'-biphenyl]-3-carboxylic acid), where dual -CF₃ groups amplify electron-withdrawing effects (σ = 0.86) and lipophilicity (clogP > 4). Such compounds exhibit pKa depression of the carboxylic acid (predicted pKa ~3.5-4.0), enhancing membrane permeability in acidic microenvironments like tumor tissues. These advances underscore biphenyl carboxylic acids as versatile templates for addressing contemporary drug discovery challenges [2].
CAS No.: 2134602-45-0
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.: 1246815-51-9
CAS No.: 67054-00-6
CAS No.: 591-81-1